molecular formula C10H13BrO2 B14772116 1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene

1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene

Cat. No.: B14772116
M. Wt: 245.11 g/mol
InChI Key: CIECIEWJRUGSKG-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxymethoxy groups, and two methyl groups. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene typically involves the bromination of 2-(methoxymethoxy)-3,5-dimethylbenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and bromine source is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxymethoxy groups can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group compared to 1-Bromo-2-(methoxymethoxy)ethane.

    1-Bromo-2-methoxynaphthalene: A naphthalene derivative with a methoxy group and a bromine atom.

Uniqueness

1-Bromo-2-(methoxymethoxy)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxymethoxy groups and methyl groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-2-(methoxymethoxy)-3,5-dimethylbenzene

InChI

InChI=1S/C10H13BrO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3

InChI Key

CIECIEWJRUGSKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCOC)C

Origin of Product

United States

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